molecular formula C20H12ClNO3 B5700188 4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid

4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid

Cat. No.: B5700188
M. Wt: 349.8 g/mol
InChI Key: CJTKLVYTJBNSBN-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid is an organic compound that features a complex structure with a furan ring, a benzoic acid moiety, and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    4-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid: Similar structure but with a bromine atom instead of chlorine.

    4-[5-[(E)-2-(4-methylphenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-17-7-5-13(6-8-17)16(12-22)11-18-9-10-19(25-18)14-1-3-15(4-2-14)20(23)24/h1-11H,(H,23,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTKLVYTJBNSBN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.